3-Chloro-n-methylpropanamide
Overview
Description
3-Chloro-n-methylpropanamide is an organic compound with the molecular formula C4H8ClNO . It is a white to yellowish crystalline solid with a molecular weight of 121.57 .
Synthesis Analysis
The synthesis of this compound involves the reaction between 3-chloropropylamine and methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, and the product is purified by recrystallization.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7)
. The average mass is 121.565 Da and the monoisotopic mass is 121.029442 Da . Physical and Chemical Properties Analysis
This compound has a melting point of 65-66°C . Its density is predicted to be 1.086±0.06 g/cm3 .Scientific Research Applications
Antimicrobial Activity
3-Chloro-n-methylpropanamide and its derivatives have been studied for their antimicrobial activity. Some studies found that these compounds exhibited low antimicrobial activity against strains like staphylococci, intestinal rods, aerobic bacilli, and yeast fungi (Grishchuk et al., 2013; Grishchuk et al., 2013).
Chemical Synthesis and Analysis
This compound has applications in chemical synthesis and analysis. For instance, it has been used in the enantioseparation of various analogs through high-performance liquid chromatography (Török et al., 2005). It also plays a role in the synthesis of anilide derivatives as inhibitors of pyruvate dehydrogenase kinase (Bebernitz et al., 2000) and in the creation of dimethylated trifluoroatrolactamide derivatives with antifungal activity (Yang et al., 2017).
Materials Science and Coatings
This compound derivatives have been explored in materials science, particularly in the development of antibacterial coatings. For example, N-halamine polymer precursors containing this compound have been used to create antimicrobial coatings on cotton fabrics (Liu et al., 2015).
Biochemistry and Pharmacology
In biochemistry and pharmacology, derivatives of this compound have been studied for various biological activities. One study, for example, investigated the anti-inflammatory effects of specific derivatives on paw edema in mice (Torres et al., 1999).
Environmental Studies
This compound has also been investigated in environmental studies. It has been used as a reference in studies of pesticide and nitrate transport into subsurface tile drains, contributing to our understanding of agrichemical leaching and water quality (Kladivko et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXYEHTFDWCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290246 | |
Record name | 3-chloro-n-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-28-0 | |
Record name | 3-Chloro-N-methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41789-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-n-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-N-METHYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8W0D8SBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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